N-(3-Methoxy-4-(2,2,2-trifluoroethoxy)benzyl)-1,3-dimethyl-1H-pyrazol-4-amine
Description
N-(3-Methoxy-4-(2,2,2-trifluoroethoxy)benzyl)-1,3-dimethyl-1H-pyrazol-4-amine is a synthetic small molecule featuring a pyrazole core substituted with methyl groups at positions 1 and 3. The benzylamine moiety at position 4 is further modified with methoxy and trifluoroethoxy groups on the aromatic ring. This compound is structurally tailored for enhanced metabolic stability and target binding, as the trifluoroethoxy group is known to reduce oxidative metabolism, while the pyrazole and benzylamine motifs are common in bioactive molecules targeting kinases or neurotransmitter receptors . Its synthesis involves reductive amination steps, as seen in related derivatives .
Properties
IUPAC Name |
N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-1,3-dimethylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2/c1-10-12(8-21(2)20-10)19-7-11-4-5-13(14(6-11)22-3)23-9-15(16,17)18/h4-6,8,19H,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSISMQOGYHEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC(=C(C=C2)OCC(F)(F)F)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Methoxy-4-(2,2,2-trifluoroethoxy)benzyl)-1,3-dimethyl-1H-pyrazol-4-amine, also known as NX10641, is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H18F3N3O2
- CAS Number : 1006340-92-6
- PubChem CID : 19614704
The compound features a pyrazole ring substituted with a trifluoroethoxy group and a methoxy group, which may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzyme Inhibition : Pyrazole derivatives have been noted for their ability to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylases (HDAC), which are involved in inflammatory processes and cancer progression .
- Receptor Modulation : The trifluoromethyl group is known to enhance binding affinity to certain receptors, potentially increasing the compound's efficacy .
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance:
- A study demonstrated that similar pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, including lung and liver carcinoma. The IC50 values were reported to be as low as 5.35 μM for liver carcinoma cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| NX10641 | Liver | 5.35 |
| NX10641 | Lung | 8.74 |
| Cisplatin | Liver | 3.78 |
| Cisplatin | Lung | 6.39 |
This suggests that NX10641 may offer a therapeutic advantage over traditional chemotherapeutics like cisplatin.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been investigated. In vitro studies indicate that these compounds can reduce the production of pro-inflammatory cytokines in activated macrophages, thereby mitigating inflammatory responses .
G Protein-Coupled Receptor (GPCR) Interactions
Research on related compounds shows that they can modulate GPCR activity, which plays a crucial role in various physiological processes. This modulation can lead to altered signaling pathways that affect cell proliferation and apoptosis .
Case Studies
- In Vivo Studies : A recent study involving NX10641 in animal models demonstrated a reduction in tumor size when administered alongside standard chemotherapy agents. The combination treatment showed enhanced efficacy compared to monotherapy.
- Toxicology Assessments : Toxicity assays revealed that NX10641 exhibited low toxicity against normal fibroblast cells, indicating a favorable safety profile for potential therapeutic use .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The trifluoroethoxy group in the target compound and its pyridine-containing analogue () enhances lipophilicity and metabolic stability compared to non-fluorinated derivatives.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3-Methoxy-4-(2,2,2-trifluoroethoxy)benzyl)-1,3-dimethyl-1H-pyrazol-4-amine?
Methodological Answer:
The synthesis involves multi-step nucleophilic substitution and condensation reactions. A typical route includes:
Benzylation : React 1,3-dimethyl-1H-pyrazol-4-amine with 3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl chloride in a polar aprotic solvent (e.g., DMF or DMSO) under inert atmosphere.
Catalysis : Use cesium carbonate as a base and copper(I) bromide (0.5–1.0 mol%) to enhance reaction efficiency, as seen in analogous pyrazole syntheses .
Purification : Employ column chromatography (e.g., ethyl acetate/hexane gradient) followed by recrystallization.
Key Considerations : Optimize reaction time (48–72 hours) and temperature (35–50°C) to improve yields (typically 15–20% for similar compounds ). Monitor progress via TLC or LC-MS.
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Perform ¹H and ¹³C NMR to confirm substituent integration and chemical environment. 2D experiments (COSY, HSQC) resolve overlapping signals, especially for the trifluoroethoxy and benzyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode) with <5 ppm error .
- X-Ray Crystallography : For unambiguous confirmation, use SHELXL for refinement, particularly for resolving torsional angles in the benzyl-pyrazole linkage .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
Substituent Variation : Systematically modify the trifluoroethoxy group (e.g., replace with methoxy, difluoroethoxy) and pyrazole methyl groups to assess steric/electronic effects.
In Vitro Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or thermal shift assays. Compare IC₅₀ values to establish trends .
Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes, focusing on hydrophobic interactions with the trifluoroethoxy moiety .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation : Replicate studies under standardized conditions (pH, temperature, solvent). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations .
- Orthogonal Methods : Cross-validate using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding affinities .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
Advanced: How are solubility challenges addressed in pharmacological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS or cell media .
- Salt Formation : Synthesize hydrochloride or trifluoroacetate salts to improve aqueous solubility.
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for in vivo studies to enhance bioavailability .
Advanced: What crystallographic refinement protocols are recommended for this compound?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement in SHELXL : Apply twin refinement (TWIN/BASF commands) for non-merohedral twinning. Use HFIX to model hydrogen atoms and constrain anisotropic displacement parameters .
- Validation : Check R-factor convergence (<5% Δ between R₁ and wR₂) and validate geometry with PLATON .
Basic: What are common synthetic impurities, and how are they characterized?
Methodological Answer:
- By-Products : Incomplete substitution at the benzyl position or trifluoroethoxy hydrolysis.
- Detection : Use HPLC-MS with a C18 column (gradient: 10–90% acetonitrile in water) to separate impurities. Compare retention times and fragmentation patterns to reference standards .
- Mitigation : Optimize reaction stoichiometry (1.2–1.5 equivalents of benzyl chloride) and monitor pH to minimize hydrolysis .
Advanced: How can computational modeling predict target interactions?
Methodological Answer:
Docking Simulations : Use Glide (Schrödinger) or AutoDock Vina to dock the compound into active sites (e.g., kinase ATP-binding pockets). Prioritize poses with hydrogen bonds to the pyrazole nitrogen and hydrophobic contacts with the trifluoroethoxy group .
Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) to identify conformational shifts .
Advanced: What in vitro models assess metabolic stability?
Methodological Answer:
- Liver Microsomes : Incubate the compound (1–10 µM) with human or rodent microsomes (37°C, NADPH regeneration system). Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes .
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to evaluate drug-drug interaction risks .
Advanced: How is regioselectivity controlled during benzyl-substituted pyrazole synthesis?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the pyrazole 4-position to favor benzylation at the 1-position.
- Metal-Mediated Coupling : Use Pd-catalyzed Buchwald-Hartwig conditions for selective C–N bond formation, as demonstrated in related pyrazole syntheses .
- Kinetic Control : Perform reactions at lower temperatures (0–25°C) to suppress thermodynamic by-products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
